molecular formula C19H21ClO4 B14660366 Clofop-isobutyl CAS No. 51337-71-4

Clofop-isobutyl

Cat. No.: B14660366
CAS No.: 51337-71-4
M. Wt: 348.8 g/mol
InChI Key: XNBRPBFBBCFVEH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Clofop-isobutyl involves the esterification of 2-(4-(4-chlorophenoxy)phenoxy)propanoic acid with isobutanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial production methods for this compound are not well-documented due to its obsolescence. the general approach would involve large-scale esterification reactions followed by purification steps such as distillation and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Clofop-isobutyl undergoes several types of chemical reactions, including:

Common reagents used in these reactions include sulfuric acid for esterification, sodium hydroxide for hydrolysis, and nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Clofop-isobutyl has limited scientific research applications due to its status as an obsolete herbicide. it has been studied for its effects on fatty acid biosynthesis in plants. The compound inhibits the biosynthesis of fatty acids, which is a crucial process for the growth and development of plants . This property made it effective as a herbicide for controlling grass weeds in crops.

In addition to its agricultural applications, this compound has been investigated for its potential hypolipidemic effects in animals, where it was found to reduce serum cholesterol and triglyceride levels .

Mechanism of Action

Clofop-isobutyl exerts its herbicidal effects by inhibiting the enzyme acetyl-CoA carboxylase (ACC), which is essential for fatty acid biosynthesis in plants. By inhibiting this enzyme, the compound disrupts the production of fatty acids, leading to the death of the target plants . The molecular target of this compound is the ACC enzyme, and the pathway involved is the fatty acid biosynthesis pathway.

Comparison with Similar Compounds

Clofop-isobutyl belongs to the aryloxyphenoxypropionate herbicide group, which includes other compounds such as:

  • Quizalofop-ethyl
  • Fenoxaprop-ethyl
  • Fluazifop-butyl

These compounds share a similar mode of action, targeting the ACC enzyme in plants. this compound is unique in its specific chemical structure and its historical use as a post-emergence herbicide. Unlike some of its counterparts, this compound is no longer widely used due to regulatory restrictions and the development of more effective herbicides .

Properties

CAS No.

51337-71-4

Molecular Formula

C19H21ClO4

Molecular Weight

348.8 g/mol

IUPAC Name

2-methylpropyl 2-[4-(4-chlorophenoxy)phenoxy]propanoate

InChI

InChI=1S/C19H21ClO4/c1-13(2)12-22-19(21)14(3)23-16-8-10-18(11-9-16)24-17-6-4-15(20)5-7-17/h4-11,13-14H,12H2,1-3H3

InChI Key

XNBRPBFBBCFVEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C(C)OC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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